2,4-Diamino-6-nitroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJNZRTRWPJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291147 | |
| Record name | 2,4-Diamino-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-34-9 | |
| Record name | MLS002693872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Therapeutic Potential of 2,4 Diamino 6 Nitroquinazoline and Its Derivatives
Antifolate Activity and Dihydrofolate Reductase (DHFR) Inhibition
2,4-Diamino-6-nitroquinazoline and its derivatives are a class of compounds that have been extensively studied for their antifolate activity. wikipedia.org Antifolates interfere with the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and amino acids, by inhibiting the enzyme dihydrofolate reductase (DHFR). patsnap.com This inhibition disrupts DNA synthesis and cell division, making DHFR a key target for antimicrobial and anticancer therapies. patsnap.com The therapeutic potential of these compounds lies in their ability to selectively target parasitic or microbial DHFR over the human enzyme. nih.gov
Derivatives of this compound have demonstrated significant inhibitory activity against the DHFR enzyme of Pneumocystis carinii (pcDHFR), the causative agent of Pneumocystis pneumonia, a major opportunistic infection in immunocompromised individuals. nih.gov The synthesis of these derivatives often begins with the commercially available this compound, which is then chemically modified to produce a variety of analogues. nih.gov
Research has focused on N9-substituted 2,4-diaminoquinazolines. nih.gov For instance, in a series of 2,5-dimethoxybenzylamino substituted quinazoline (B50416) analogues, the substitution at the N9 position was found to significantly influence the inhibitory potency against pcDHFR. nih.gov It was observed that replacing an N9-CH3 group with an N9-C2H5 group resulted in a nine-fold increase in potency. nih.gov The N9-ethyl substituted compound, in particular, was found to be highly potent, with a 50% inhibitory concentration (IC50) value of 9.9 nM against pcDHFR. nih.gov Further substitutions with N9-propyl and N9-cyclopropyl methyl groups did not lead to an additional increase in potency, suggesting that the N9-ethyl substitution is optimal for inhibitory activity against pcDHFR in this series of compounds. nih.gov
Halogen substitution at the 5- or 6-position of the 2,4-diaminoquinazoline structure has also been shown to favor selective binding to the P. carinii enzyme. nih.govresearchgate.net For example, 2,4-diamino-6-chloroquinazoline exhibited a 12-fold selectivity for the P. carinii enzyme over the rat liver enzyme. nih.govresearchgate.net
Table 1: Inhibition of Pneumocystis carinii DHFR by N9-Substituted 2,4-Diaminoquinazoline Derivatives
| Compound | N9-Substitution | pcDHFR IC50 (nM) |
|---|---|---|
| Analogue with N9-CH3 | Methyl | ~89 |
Note: The IC50 value for the N9-CH3 analogue is estimated based on the reported 9-fold increase in potency for the N9-C2H5 substituted compound.
The same series of N9-substituted 2,4-diaminoquinazolines derived from this compound have also been evaluated as inhibitors of Toxoplasma gondii DHFR (tgDHFR). nih.gov Toxoplasma gondii is a protozoan parasite that causes toxoplasmosis, a significant concern for individuals with weakened immune systems. frontiersin.org
Similar to the findings with pcDHFR, modifications at the N9 position had a pronounced effect on the inhibitory activity against tgDHFR. nih.gov The replacement of an N9-CH3 group with an N9-C2H5 group in the 2,5-dimethoxybenzylamino substituted quinazoline series led to an eight-fold increase in potency against tgDHFR. nih.gov The N9-C2H5 substituted compound demonstrated high potency with an IC50 value of 3.7 nM against tgDHFR. nih.gov This indicates that the N9-ethyl substitution is also optimal for inhibitory activity against tgDHFR within this class of compounds. nih.gov However, it was noted that N9 substitution did not affect the selectivity of the compounds. nih.gov
Table 2: Inhibition of Toxoplasma gondii DHFR by N9-Substituted 2,4-Diaminoquinazoline Derivatives
| Compound | N9-Substitution | tgDHFR IC50 (nM) |
|---|---|---|
| Analogue with N9-CH3 | Methyl | ~29.6 |
Note: The IC50 value for the N9-CH3 analogue is estimated based on the reported 8-fold increase in potency for the N9-C2H5 substituted compound.
2,4-Diaminoquinazoline analogues of folate have been investigated for their antileishmanial properties, including their potential to inhibit Leishmania DHFR. nih.govnih.gov Leishmania are protozoan parasites responsible for the disease leishmaniasis. Dihydrofolate reductase is a potential drug target for the treatment of leishmaniasis. revistabiomedica.org
Studies have shown that certain 2,4-diaminoquinazoline derivatives with tertiary amines attached directly to the quinazoline ring are remarkably active against Leishmania major in human macrophages in vitro. nih.govnih.gov However, it was also noted that the antileishmanial activity did not always correlate with the activity against Leishmania mexicana promastigote reductase. nih.govnih.gov This suggests that the mechanism of action may involve the inhibition of folate utilization in general, rather than specifically targeting DHFR. nih.govnih.gov
Derivatives of 2,4-diaminoquinazoline have also been explored for their antibacterial activity through the inhibition of bacterial DHFR. nih.gov A series of N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity against a range of bacteria, including multi-drug resistant strains. researchgate.net These compounds have demonstrated efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. researchgate.net They have also shown activity against Mycobacterium smegmatis and the Gram-negative bacterium E. coli TolC. researchgate.net
Optimized N2,N4-disubstituted quinazoline-2,4-diamines are also strongly antibacterial against multidrug-resistant Acinetobacter baumannii strains, with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.gov These compounds have also demonstrated the ability to eradicate 90% of cells within a biofilm at or near their MICs. nih.gov
A critical aspect of developing effective antifolate drugs is ensuring their selectivity for the parasitic or microbial DHFR over the human enzyme (hDHFR). nih.gov The inhibition of hDHFR can lead to toxicity in the host. mdpi.com Therefore, the inhibitory activity of this compound derivatives against human DHFR is a key parameter in their evaluation.
In studies of N9-substituted 2,4-diaminoquinazolines, the selectivity was found to be unaffected by N9 substitution. nih.gov While these compounds were potent inhibitors of parasitic DHFR, they also exhibited some level of inhibition against the mammalian enzyme (rat liver DHFR is often used as a model for human DHFR). nih.govnih.gov For example, 2,4-diamino-6-chloroquinazoline showed a 12-fold selectivity for P. carinii DHFR over rat liver DHFR, with 50% inhibitory concentrations of 3.6 µM and 29 µM, respectively. nih.govresearchgate.net
The binding of lipophilic 5-substituted 2,4-diaminoquinazoline analogues to the P. carinii and T. gondii enzymes was found to be weaker than their binding to the rat enzyme, suggesting that moving the side chain from the 6-position to the 5-position may not be a successful strategy for exploiting differences in the active sites of parasitic and mammalian DHFR. nih.govdrugbank.com
Table 3: Comparative Inhibition of Parasitic and Mammalian DHFR by a 2,4-Diaminoquinazoline Derivative
| Compound | P. carinii DHFR IC50 (µM) | T. gondii DHFR IC50 (µM) | Rat Liver DHFR IC50 (µM) |
|---|
Selectivity Profile Against DHFR Enzymes
Derivatives of 2,4-diaminoquinazoline have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. rjraap.com A key aspect of their therapeutic potential lies in their selective inhibition of DHFR from pathogenic organisms over the human enzyme. This selectivity is crucial for minimizing host toxicity.
Research has demonstrated that structural modifications to the 2,4-diaminoquinazoline scaffold can significantly influence its selectivity for DHFR from various species. For instance, a series of 5-(arylthio)-2,4-diaminoquinazolines were synthesized and evaluated as selective inhibitors of Candida albicans DHFR. nih.gov High selectivity, defined by the ratio of the 50% inhibitory concentration (IC50) values for human and C. albicans DHFR, was achieved with compounds bearing bulky and rigid 4-substituents in the phenylthio moiety. One notable example, 5-[(4-morpholinophenyl)thio]-2,4-diaminoquinazoline, exhibited a selectivity ratio of 540, making it a highly selective inhibitor of the fungal enzyme. nih.gov In contrast, 6-substituted-5-[(4-tert-butylphenyl)thio]-2,4-diaminoquinazolines, while potent against C. albicans DHFR, showed comparable activity against the human enzyme, indicating a lack of selectivity. nih.gov
Similarly, studies on 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues revealed that while many compounds were potent inhibitors of Pneumocystis carinii and Toxoplasma gondii DHFR, they were generally more potent against the rat liver enzyme, thus lacking selectivity for the parasitic enzymes. drugbank.com However, some analogues did show moderate 5-10-fold selectivity for T. gondii DHFR over rat liver DHFR. drugbank.com
The quest for selectivity is a continuing effort in the development of DHFR inhibitors based on the 2,4-diaminoquinazoline scaffold, with the aim of identifying compounds with a favorable therapeutic window. mdpi.com
Table 1: Selectivity of 2,4-Diaminoquinazoline Derivatives against DHFR Enzymes
| Compound/Derivative Class | Target Organism DHFR | Host DHFR | Selectivity Ratio (Host IC50 / Target IC50) |
|---|---|---|---|
| 5-[(4-morpholinophenyl)thio]-2,4-diaminoquinazoline | Candida albicans | Human | 540 nih.gov |
| 6-Substituted-5-[(4-tert-butylphenyl)thio]-2,4-diaminoquinazolines | Candida albicans | Human | ~1 (Non-selective) nih.gov |
| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Toxoplasma gondii | Rat liver | 5-10 fold drugbank.com |
Antiparasitic Applications
The this compound scaffold and its derivatives have emerged as a promising class of compounds with a broad spectrum of antiparasitic activities.
Derivatives of 2,4-diaminoquinazoline have shown significant potential as antimalarial agents, demonstrating activity against various strains of Plasmodium, the causative agent of malaria. medchemexpress.com Research has focused on their ability to inhibit parasitic growth, particularly through the inhibition of DHFR, a key enzyme in the parasite's folate pathway. nih.gov
Studies have evaluated a range of 6-substituted 2,4-diaminoquinazolines against both drug-susceptible and drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.gov Notably, certain 6-thio-, 6-sulfinyl-, and 6-sulfonyl-substituted 2,4-diaminoquinazolines were effective in curing infections with chloroquine-resistant and pyrimethamine-resistant strains of P. falciparum in owl monkeys at remarkably low daily doses. nih.gov
In vitro studies have further quantified the antimalarial potency of these compounds. For instance, a series of 6-substituted 2,4-diaminoquinazolines were tested against a multidrug-resistant isolate of P. falciparum. researchgate.net Several compounds exhibited 50% inhibitory concentrations (IC50s) of less than 50 nM. The most potent among them was 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, with an IC50 of 9 nM. researchgate.net The antimalarial activity of these compounds was potentiated by the dihydropteroate (B1496061) synthase (DHPS) inhibitor dapsone, supporting the hypothesis that their mechanism of action involves the inhibition of DHFR. nih.govresearchgate.net
Table 2: Antimalarial Activity of 2,4-Diaminoquinazoline Derivatives against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) |
|---|---|---|
| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Multidrug-resistant isolate | 9 researchgate.net |
| Pyrimethamine | Multidrug-resistant isolate | 4,200 researchgate.net |
Quinazoline derivatives have demonstrated significant activity against trypanosomatid parasites, including Trypanosoma cruzi, the etiological agent of Chagas disease, and Trypanosoma brucei, which causes human African trypanosomiasis. nih.gov The quinazoline scaffold has been utilized as a platform for designing antifolate agents that target DHFR and pteridine reductase 1 (PTR1), enzymes crucial for the survival of these parasites. nih.gov
A series of quinazoline 2,4,6-triamine derivatives were synthesized and evaluated for their in vitro activity against T. cruzi. nih.gov Compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were found to be the most potent. These compounds were effective against both epimastigote and trypomastigote forms of the parasite and importantly, they were not toxic to human foreskin fibroblast cells, indicating a high selectivity index. nih.gov For example, some of these derivatives decreased the growth of epimastigotes by 80% at concentrations lower than 20 µM and reduced the viability of trypomastigotes by 30-70% at around 150 µM. nih.gov
Furthermore, structural optimization of quinazolines has been explored to enhance their antitrypanosomal potency. Modifications at the 4- and 6-positions of the quinazoline core have been systematically investigated. acs.orgresearchgate.net For instance, a 3-trifluoromethyl-4-nitro-phenyl derivative was found to be 10-fold more potent than the parent compound in inhibiting T.b. brucei proliferation. acs.org
2,4-Diaminoquinazoline analogues of folate have been identified as potent antileishmanial agents. nih.govnih.gov These compounds have been evaluated for their efficacy against Leishmania major and Leishmania mexicana, the causative agents of cutaneous leishmaniasis.
In in vitro studies using human macrophages infected with L. major, two 2,4-diaminoquinazoline derivatives with tertiary amines attached directly to the quinazoline ring demonstrated remarkable activity. nih.gov The 50% effective doses (ED50) were in the picogram per milliliter range (12 to 91 pg/ml), and they exhibited an in vitro therapeutic index of approximately 10^5. nih.gov This level of activity was significantly higher than any previously tested compounds in the same model. nih.gov Interestingly, the antileishmanial activity did not correlate with the inhibition of L. mexicana promastigote reductase, suggesting that the compounds may inhibit folate utilization in general rather than specifically targeting the reductase enzyme. nih.gov
Anticancer and Antitumor Activities
The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents. semanticscholar.orgresearchgate.net Derivatives of 2,4-diaminoquinazoline have been a particular focus of research due to their ability to inhibit key cellular processes involved in tumor growth and proliferation.
2,4-Diaminoquinazoline derivatives have been shown to inhibit the growth of various human tumor cell lines. semanticscholar.orgresearchgate.net Their mechanisms of action are often multifactorial, including the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), inhibition of dihydrofolate reductase (DHFR), and interaction with DNA. semanticscholar.org
A series of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized and evaluated for their in vitro antitumor activities against a panel of four human cancer cell lines. researchgate.net Compounds with a 4-nitro substitution on the phenyl ring demonstrated the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines, with IC50 values ranging from 9.1 to 12.0 µg/ml. semanticscholar.org
Furthermore, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues have also been tested for their antiproliferative activity against a panel of human tumor cells. drugbank.com Several of these compounds showed IC50 values of less than 10 µM against a majority of the cell lines, with some exhibiting IC50 values in the 0.1-1 µM range. One compound, the 2,5-dimethoxybenzyl analogue, had an IC50 of less than 0.01 µM against four of the cell lines, highlighting the potent antitumor activity of this class of compounds. drugbank.com
Table 3: Inhibition of Tumor Cell Growth by 2,4-Diaminoquinazoline Derivatives
| Compound Class | Cancer Cell Line(s) | IC50 Range |
|---|---|---|
| 2-Anilino-4-alkylaminoquinazolines (with 4-nitro substitution) | MCF-7, HCT-116, HePG-2, HFB4 | 9.1–12.0 µg/ml semanticscholar.org |
Potential as Tyrosine Kinase Inhibitors
The 2,4-diaminoquinazoline core structure is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. semanticscholar.org Research into 2,4-disubstituted quinazolines has identified this class of compounds as potential antitumor agents that may exert their activity through the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). semanticscholar.org The introduction of an aryl amino moiety at the 2-position and an alkyl amino side chain at the 4-position of the quinazoline ring can enhance the molecule's ability to bind to target receptors, such as EGFR tyrosine kinase, through hydrogen bonding. semanticscholar.org
While specific studies on the 6-nitro derivative are limited in this context, the broader class of 2,4-diaminoquinazoline derivatives has shown significant anti-proliferative activities against various human cancer cell lines. semanticscholar.orgnih.gov For example, certain 2-anilino-4-alkylaminoquinazoline derivatives have demonstrated notable inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2). semanticscholar.org The mechanism of action for many quinazoline-based drugs is linked to their ability to inhibit key enzymes in cell signaling and replication. semanticscholar.org
Modulation of Signaling Pathways
Derivatives of 2,4-diaminoquinazoline have been identified as potent modulators of crucial cellular signaling pathways implicated in oncogenesis. Specifically, 2,4-diamino-quinazoline (2,4-DAQ) has been shown to be a selective inhibitor of the Wnt/β-catenin signaling pathway. nih.gov This pathway is aberrantly activated in numerous cancers, including gastric cancer. nih.gov
Research has demonstrated that 2,4-DAQ functions by selectively inhibiting the lymphoid enhancer binding factor 1 (Lef1). nih.gov This inhibition leads to the suppression of Wnt/β-catenin target genes such as AXIN2, MYC, and LGR5. nih.gov The downregulation of these genes results in the suppression of cancer cell growth through the induction of apoptosis. nih.gov Furthermore, 2,4-DAQ has been observed to inhibit the migration and invasion of gastric cancer cells, highlighting its potential to suppress metastasis. nih.gov These findings underscore the role of the 2,4-diaminoquinazoline scaffold as a druggable therapeutic target for cancers characterized by overactive Wnt signaling. nih.gov
Table 1: Effect of 2,4-Diamino-quinazoline (2,4-DAQ) on Wnt/β-catenin Target Genes
| Target Gene | Biological Function | Effect of 2,4-DAQ Treatment | Reference |
|---|---|---|---|
| AXIN2 | Negative regulator of the Wnt pathway | Suppression of expression | nih.gov |
| MYC | Promotes cell proliferation | Suppression of expression | nih.gov |
| LGR5 | Cancer stem cell marker | Suppression of expression | nih.gov |
Antifungal Activity, including against Cryptococcus neoformans
While direct studies detailing the antifungal activity of this compound against the opportunistic fungal pathogen Cryptococcus neoformans are not extensively documented, the broader quinazoline and quinazolinone chemical classes have shown promise as antifungal agents. mdpi.com C. neoformans is a significant cause of life-threatening meningitis, particularly in immunocompromised individuals, and the emergence of drug resistance necessitates the search for new therapeutic agents. frontiersin.orgnih.gov
Research into related heterocyclic compounds has revealed potential avenues for development. For instance, various quinoline-based compounds, which share structural similarities with quinazolines, have been investigated for antifungal properties. bohrium.com Additionally, novel pyrazol-quinazolinone derivatives have been synthesized and shown to exhibit significant antifungal activity against several phytopathogenic fungi. mdpi.com One study identified a series of 5-nitro-6-thiocyanatopyrimidine derivatives that inhibit the growth of C. neoformans at submicromolar levels and are effective against fluconazole-resistant strains. nih.gov Although this involves a different heterocyclic core, the presence of a nitro group highlights a potentially important feature for bioactivity. These findings suggest that the quinazoline scaffold, particularly with a nitro substitution, could be a valuable starting point for the development of novel agents against C. neoformans.
Antibacterial Activity
Derivatives of 2,4-diaminoquinazoline have emerged as a potent class of antibacterial agents, demonstrating efficacy against a spectrum of bacteria, including multidrug-resistant (MDR) strains. nih.gov A significant body of research has focused on N²,N⁴-disubstituted quinazoline-2,4-diamines, which have shown strong activity against both Gram-positive and Gram-negative pathogens. nih.govresearchgate.net
These compounds have been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and the problematic Gram-negative pathogen Acinetobacter baumannii. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions at the 6-position of the quinazoline ring, such as with a halide or an alkyl group, can confer strong antibacterial activity against MDR A. baumannii. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov The promising minimum inhibitory concentrations (MICs) in the low micromolar range and favorable physicochemical properties make this class of compounds a suitable platform for the development of new antibacterial drugs. researchgate.net
Table 2: Antibacterial Activity of Selected N²,N⁴-Disubstituted Quinazoline-2,4-Diamine Derivatives
| Compound Class | Target Bacteria | Potency (MIC) | Reference |
|---|---|---|---|
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Multi-drug resistant Staphylococcus aureus | Low micromolar range | researchgate.net |
| 6-substituted N²-benzyl-N⁴-methylquinazoline-2,4-diamines | Multi-drug resistant Acinetobacter baumannii | 0.5 to 30 µM | nih.gov |
| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | E. coli, S. aureus, S. epidermidis | 3.9 µg/mL | rsc.org |
| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | MRSA | 7.8 µg/mL | rsc.org |
Herbicide Potential via Shikimate Dehydrogenase (SDH) Inhibition
The shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, represents a key target for the development of new herbicides. mdpi.comresearchgate.net A compound closely related to this compound, namely 6-nitroquinazoline-2,4-diol (NQD), has been identified as a promising inhibitor of shikimate dehydrogenase (SDH), a critical enzyme in this pathway. mdpi.com SDH catalyzes the conversion of 3-dehydroshikimate to shikimate. mdpi.com
Virtual screening and molecular docking simulations first identified NQD as a potential high-affinity inhibitor of the Arabidopsis thaliana SDH (AtSDH). mdpi.com Subsequent in vitro and in vivo experiments confirmed this inhibitory action, providing a foundation for developing novel herbicides that target SDH. mdpi.comresearchgate.net
In vitro enzymatic assays have elucidated the mechanism by which 6-nitroquinazoline-2,4-diol (NQD) inhibits SDH. mdpi.com Kinetic studies performed with purified AtSDH revealed that NQD decreases the maximum velocity (Vmax) of the enzyme while leaving the Michaelis constant (KM) unchanged. mdpi.comresearchgate.net This kinetic profile is characteristic of non-competitive inhibition, indicating that NQD binds to a site on the enzyme distinct from the active site for the substrate. mdpi.com This mode of inhibition means that NQD can bind with similar affinity to both the free enzyme and the enzyme-substrate complex, effectively reducing the concentration of functional enzyme available for catalysis. mdpi.com
Table 3: Kinetic Parameters of Arabidopsis thaliana Shikimate Dehydrogenase (AtSDH) Inhibition by 6-nitroquinazoline-2,4-diol (NQD)
| Condition | Vmax (µmol min⁻¹ mg⁻¹ protein) | KM (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Without NQD | 0.23 ± 0.01 | 134.4 ± 14.1 | - | researchgate.net |
| With 500 µM NQD | 0.12 ± 0.01 | 137.9 ± 24.3 | Non-competitive | researchgate.net |
The herbicidal potential of 6-nitroquinazoline-2,4-diol (NQD) has been demonstrated through in vivo experiments on soybean (Glycine max) and maize (Zea mays) seedlings. mdpi.com Hydroponic studies showed that exposure to NQD significantly reduced the root length of both plant species. mdpi.comresearchgate.net
Interestingly, soybean roots were found to absorb NQD more efficiently than maize roots, leading to more pronounced effects in soybean seedlings. mdpi.com Further evidence of NQD's in vivo activity comes from its interaction with glyphosate, a well-known herbicide that also targets the shikimate pathway. NQD was shown to reduce the accumulation of shikimate in soybean roots treated with glyphosate, suggesting it effectively restricts the flow of metabolites through the pathway. mdpi.comresearchgate.net In maize, the simultaneous application of glyphosate and NQD led to an accumulation of gallic acid in the roots, providing further confirmation that NQD inhibits SDH in a living plant system. mdpi.com
Table 4: Effect of 6-nitroquinazoline-2,4-diol (NQD) on Root Length of Soybean and Maize
| Plant Species | NQD Concentration (µM) | Root Length Reduction (%) | Reference |
|---|---|---|---|
| Soybean | 500 | ~40% | mdpi.com |
| Maize | 500 | ~25% | mdpi.com |
Structure Activity Relationship Sar Studies of 2,4 Diamino 6 Nitroquinazoline Analogues
Influence of N9 Substitutions on Potency and Selectivity
The nature of the substituent at the N9 position of the quinazoline (B50416) ring system plays a pivotal role in determining the inhibitory potency and selectivity of these compounds against various enzymes.
Role of N9-Ethyl Substitution
Research has consistently demonstrated that the N9-ethyl substitution is often optimal for enhancing the inhibitory activity of 2,4-diaminoquinazoline analogues, particularly against dihydrofolate reductase (DHFR) from opportunistic pathogens like Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR). acs.orgnih.govnih.gov
For instance, in a series of 2,5-dimethoxybenzylamino substituted quinazolines, replacing an N9-methyl group with an N9-ethyl group resulted in a significant 9-fold and 8-fold increase in potency against pcDHFR and tgDHFR, respectively. acs.orgnih.gov The resulting N9-ethyl substituted compound exhibited impressive IC50 values of 9.9 nM against pcDHFR and 3.7 nM against tgDHFR. acs.orgnih.govnih.gov This enhancement in potency is also observed in other analogue series, such as the α-naphthyl quinazolines, where N9-ethylation led to a 7-fold increase in potency against pcDHFR compared to the N9-methyl analogue. acs.orgnih.gov Similarly, against tgDHFR, the N9-ethyl α-naphthyl analogue showed a 3-fold increase in potency over its N9-methyl counterpart. acs.org
While N9-ethylation significantly boosts potency, it does not appear to affect the selectivity of the inhibitors. acs.orgnih.gov
Comparison of N9-Methyl, N9-Propyl, and N9-Cyclopropyl Methyl Substitutions
A comparative analysis of different alkyl substitutions at the N9 position reveals a clear trend in inhibitory activity.
N9-Methyl Substitution: While N9-methylation does increase potency compared to unsubstituted analogues, it is generally less effective than N9-ethylation. acs.orgnih.gov For example, the IC50 values for N9-H and N9-methyl α-naphthyl quinazolines against pcDHFR were 720 nM and 17 nM, respectively, indicating a substantial 42-fold increase in potency upon methylation. nih.gov However, the subsequent move to an N9-ethyl group further enhanced this potency.
N9-Propyl and N9-Cyclopropyl Methyl Substitutions: Further increasing the carbon chain length at the N9 position with propyl or cyclopropyl (B3062369) methyl groups does not lead to an increase in potency and, in most cases, results in a decrease compared to the N9-ethyl analogues. acs.orgnih.govnih.gov In the 2,5-dimethoxybenzylamino series, the N9-propyl analogue was 4-fold less potent against pcDHFR than the N9-ethyl analogue. acs.org A similar trend was observed for tgDHFR inhibition. acs.org The N9-cyclopropyl methyl analogue showed a slight increase in potency against pcDHFR compared to the N9-propyl version but was still significantly less potent than the N9-ethyl compound. acs.org The similarity in IC50 values between the N9-propyl and N9-cyclopropyl methyl analogues is attributed to their comparable carbon chain lengths. nih.gov
These findings strongly suggest that the two-carbon ethyl group at the N9 position provides the optimal length and conformation for favorable interactions within the enzyme's active site. acs.orgnih.gov
Impact of Lipophilicity on Cell Penetration and Biological Efficacy
The lipophilicity of 2,4-diamino-6-nitroquinazoline analogues is a critical determinant of their ability to cross cell membranes and exert their biological effects. nih.govnih.gov Nonclassical, lipophilic antifolates are designed to passively diffuse into both pathogenic and host cells. nih.gov
To enhance cell penetration, researchers have synthesized series of 2,4-diaminoquinazolines with increased lipophilicity by making strategic isosteric replacements. nih.gov This approach was taken to improve upon a previous series of compounds that showed significant potency against Toxoplasma gondii dihydrofolate reductase (DHFR) but had poor inhibitory effects on the growth of the parasite in culture, likely due to limited cell penetration. nih.gov The synthesis of these more lipophilic quinazoline analogues involves the reduction of the commercially available this compound. nih.govnih.gov
The overarching goal is to develop potent inhibitors that can effectively reach their intracellular targets. nih.govnih.gov
Structure-Based Design and Molecular Docking
Structure-based design and molecular docking are powerful tools used to understand and predict the interactions between this compound analogues and their target enzymes at a molecular level.
Ligand-Enzyme Interactions (e.g., DHFR, PTR1, SDH)
These compounds are primarily investigated as inhibitors of dihydrofolate reductase (DHFR) from various organisms, including human, Pneumocystis carinii, and Toxoplasma gondii. nih.govrcsb.orgebi.ac.uk The 2,4-diaminoquinazoline scaffold itself is estimated to contribute significantly, around 60-70%, to the total binding energy with DHFR. researchgate.net
Beyond DHFR, these quinazoline derivatives have been studied for their interactions with other enzymes:
Pteridine Reductase 1 (PTR1): In some organisms, PTR1 can act as a metabolic bypass for DHFR, making it a valuable secondary target. iucr.orgiucr.org The inhibitor 2,4,6-triaminoquinazoline (B80964) (TAQ), derived from this compound, has been shown to form a ternary complex with PTR1 and NADPH. iucr.orgiucr.org
Shikimate Dehydrogenase (SDH): In silico screening has identified 6-nitroquinazoline-2,4-diol (NQD) as a potential inhibitor of SDH, a key enzyme in the shikimate pathway of plants. mdpi.com
Crystallographic data of these ligand-enzyme complexes provide invaluable structural details, revealing key interactions and informing the design of more potent and selective inhibitors. rcsb.orgebi.ac.uk
Conformational Analysis and Binding Modes
The conformation adopted by 2,4-diaminoquinazoline analogues upon binding to an enzyme is crucial for their inhibitory activity. The geometry of the 2,4-diaminoquinazoline ring is sensitive to protonation. nih.gov
Molecular docking studies are employed to analyze the potential binding modes of these inhibitors within the active sites of enzymes like DHFR. researchgate.net These analyses help to explain the observed inhibitory activities and guide the synthesis of new analogues with improved binding affinities. researchgate.net For example, the effect of a reversed N9-C10 bridge geometry has been studied, which distorts the bridge from coplanarity with the quinazoline ring system and influences the conformation of other parts of the molecule, allowing deeper penetration into hydrophobic pockets of the enzyme's active site. researchgate.net
Interactive Data Table: N9-Substituent Effects on pcDHFR and tgDHFR Inhibition
| Compound Series | N9-Substituent | pcDHFR IC50 (nM) | tgDHFR IC50 (nM) |
| 2,5-Dimethoxybenzylamino | Methyl | 87 | - |
| 2,5-Dimethoxybenzylamino | Ethyl | 9.9 | 3.7 |
| 2,5-Dimethoxybenzylamino | Propyl | 38 | - |
| 2,5-Dimethoxybenzylamino | Cyclopropyl Methyl | 25 | - |
| α-Naphthyl | H | 720 | - |
| α-Naphthyl | Methyl | 17 | - |
| α-Naphthyl | Ethyl | 2.5 | - |
Pharmacological and Toxicological Considerations Excluding Dosage/administration
Drug-Likeness Predictions and ADME Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to predict its pharmacokinetic behavior. For the quinazoline (B50416) class of compounds, including 6-nitro-4-substituted derivatives, in silico studies are often employed to forecast their drug-likeness and ADME profiles. nih.govresearchgate.net These computational models assess various physicochemical parameters to determine the potential of a molecule to be developed into an orally active drug.
Table 1: Key Areas of ADME/Drug-Likeness Prediction for Quinazoline Derivatives
| Property Assessed | Relevance in Drug Discovery | Typical Method of Prediction |
|---|---|---|
| Solubility | Affects absorption from the gastrointestinal tract. | In silico models, experimental assays. |
| Permeability | Predicts the ability to cross biological membranes, like the intestinal wall. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assays. |
| Metabolic Stability | Indicates susceptibility to breakdown by liver enzymes (e.g., microsomes). | In vitro incubation with liver microsomes. |
Selectivity and Off-Target Effects
Selectivity is a critical aspect of a drug candidate, defining its ability to interact with its intended biological target over other unintended targets, thereby minimizing off-target effects. The 2,4-diaminoquinazoline scaffold is known to be a versatile structure that can be modified to inhibit various enzymes with high potency and selectivity.
Derivatives of 6-nitroquinazoline (B1619102) have been specifically designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In these studies, the most promising compounds are typically assessed for their cytotoxic effects not only on cancer cell lines but also on normal, healthy cells (such as fibroblast cells) to establish a safety profile and determine selectivity. nih.gov For example, certain 4,6-disubstituted quinazolines have demonstrated significant anticancer activity, with potency comparable to established drugs. nih.gov
Furthermore, the broader quinazoline and quinoline (B57606) chemical classes have been explored as inhibitors for other targets, such as the histone lysine (B10760008) methyltransferase G9a. nih.gov In such research, lead compounds are often tested against a wide panel of related enzymes (e.g., other methyltransferases) to confirm their selectivity for the primary target. nih.gov Similarly, 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogues have been studied as inhibitors of dihydrofolate reductase (DHFR). drugbank.com These studies frequently compare the inhibitory activity against the target enzyme from the pathogen (e.g., Pneumocystis carinii or Toxoplasma gondii) versus the host (e.g., rat liver) to calculate a selectivity ratio, which is a key indicator of therapeutic potential. drugbank.com While many analogues show high potency, they can sometimes lack selectivity, inhibiting the host enzyme as effectively as the pathogen's. drugbank.com
Table 2: Examples of Targets for Quinazoline Scaffolds and Selectivity Assessment
| Compound Class | Primary Target | Method of Selectivity Assessment |
|---|---|---|
| 6-Nitro-4-substituted quinazolines | Epidermal Growth Factor Receptor (EGFR) nih.gov | Comparison of cytotoxicity in cancer cells vs. normal fibroblast cells. nih.gov |
| 6,7-Dimethoxyquinazoline analogues | Histone Methyltransferase G9a nih.gov | Screening against a panel of other methyltransferases. nih.gov |
Combination Therapies and Synergistic Effects
Combination therapy, the use of two or more drugs, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. nih.govmdpi.com The primary goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. nih.gov This approach can enhance treatment efficacy, reduce the required doses to minimize toxicity, and overcome drug resistance. nih.gov
The 2,4-diaminoquinazoline scaffold, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR), provides a classic example of synergistic drug action. nih.gov DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and amino acids. nih.gov By inhibiting DHFR, these compounds block this pathway. Their activity can be significantly potentiated when combined with drugs that inhibit another key enzyme in the same pathway, dihydropteroate (B1496061) synthase (DHPS). nih.gov
For instance, the activity of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum, the parasite that causes malaria, is enhanced by DHPS inhibitors like dapsone. nih.gov This synergistic blockade of two distinct steps in the de novo folate synthesis pathway has been a successful therapeutic strategy for over half a century, exemplified by drug combinations like pyrimethamine-sulfadoxine. nih.gov The potentiation of a DHFR inhibitor's effect by a DHPS inhibitor is a strong indicator that the compound's mechanism of action is indeed through the inhibition of folate synthesis. nih.gov This synergistic approach is vital for developing new therapeutic options, especially in the face of growing drug resistance to existing monotherapies. nih.govnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| 2,4-Diamino-6-nitroquinazoline |
| Dapsone |
| Pyrimethamine |
| Sulfadoxine |
Future Directions and Research Gaps
Exploration of Novel Therapeutic Targets
Future research should focus on identifying and validating new biological targets for derivatives of 2,4-diamino-6-nitroquinazoline. While its derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), particularly in the context of antimicrobial and anticancer therapies, the broader therapeutic potential of this chemical scaffold remains underexplored. acs.orgresearchgate.netnih.gov
Investigations could delve into enzymes and signaling pathways that are hallmarks of various diseases. For instance, the quinazoline (B50416) core is present in compounds targeting kinase enzymes, which are pivotal in cancer cell proliferation and survival. researchgate.net Exploring the inhibitory activity of novel this compound derivatives against a panel of kinases could uncover new anticancer agents.
Furthermore, considering the global challenge of antimicrobial resistance, screening these compounds against a wider range of microbial enzymes beyond DHFR is a promising avenue. researchgate.net Ideal targets would be those essential for pathogen survival but absent or significantly different in humans, to ensure high selectivity and minimize off-target effects. iucr.org
Development of Advanced Synthetic Strategies
The current synthesis of derivatives from this compound often involves the reduction of the nitro group to an amine, followed by further modifications. acs.orgnih.govencyclopedia.pub While effective, these multi-step syntheses can be time-consuming and may not be the most efficient.
Future research should aim to develop more advanced and streamlined synthetic methodologies. This could include:
One-pot reactions: Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste.
Green chemistry approaches: Utilizing more environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis.
Novel catalytic systems: Exploring new catalysts that can facilitate the synthesis with higher yields and selectivity.
A significant challenge has been the limited commercial availability and high cost of this compound itself, which has at times necessitated the development of alternative synthetic strategies for its derivatives. core.ac.uk Therefore, optimizing the synthesis of the parent compound is also a critical area for future research.
Comprehensive Preclinical and Clinical Investigations
While some derivatives of this compound have undergone preclinical evaluation, particularly as inhibitors of Pneumocystis carinii and Toxoplasma gondii DHFR, there is a need for more extensive in vivo studies. nih.govacs.org
Future research should include:
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of promising compounds.
Toxicology studies: To assess the safety and potential side effects of these derivatives in animal models.
Efficacy studies: To evaluate the therapeutic effectiveness of the compounds in relevant disease models.
For derivatives that show promise in preclinical studies, progression to well-designed clinical trials will be the ultimate test of their therapeutic utility in humans. This will require rigorous evaluation of their safety and efficacy in treating targeted diseases.
Addressing Resistance Mechanisms
A significant challenge in the long-term use of many therapeutic agents, including those derived from the quinazoline scaffold, is the development of drug resistance. researchgate.netdiva-portal.org For instance, resistance to antifolate drugs can arise from mutations in the target enzyme (DHFR), decreased drug transport into the cell, or reduced polyglutamation. diva-portal.org
Future research must proactively address these potential resistance mechanisms by:
Identifying resistance pathways: Studying how target cells or organisms develop resistance to this compound derivatives.
Designing resistance-breaking analogs: Synthesizing new derivatives that can overcome known resistance mechanisms. This could involve creating compounds that bind to the target enzyme in a different manner or are not substrates for efflux pumps.
Exploring combination therapies: Investigating the synergistic effects of combining quinazoline derivatives with other drugs that have different mechanisms of action.
Computational Chemistry and AI in Drug Discovery for Quinazoline Derivatives
Computational tools and artificial intelligence (AI) are poised to revolutionize the drug discovery process for quinazoline derivatives. These technologies can significantly accelerate the identification and optimization of lead compounds.
Future applications in this area include:
Virtual screening: Using computational models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific therapeutic target. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) modeling: Developing mathematical models that correlate the chemical structure of quinazoline derivatives with their biological activity. researchgate.netacs.org This can help in predicting the potency of new, unsynthesized compounds.
Molecular docking and dynamics simulations: Simulating the interaction between a quinazoline derivative and its target protein at the atomic level to understand the binding mechanism and guide the design of more potent inhibitors. researchgate.net
AI-driven de novo design: Employing AI algorithms to design entirely new quinazoline-based molecules with desired therapeutic properties.
By integrating these computational approaches with traditional experimental methods, researchers can streamline the drug discovery pipeline, reducing the time and cost associated with bringing new therapies to the clinic.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2,4-diamino-6-nitroquinazoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of 2-amino-5-nitroanthranilonitrile under reflux in dimethylformamide (DMF), followed by reduction of the nitro group using catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate). Optimization includes controlling stoichiometry, reaction time (e.g., 2 hours for cyclization), and temperature (e.g., 80°C for reduction) to minimize side products. Post-synthesis purification involves filtration and recrystallization from methanol .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR (1H and 13C) to verify aromatic and amine proton environments.
- IR spectroscopy to identify NH₂ (3286–3447 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
- Mass spectrometry (GCMS) for molecular ion confirmation and fragmentation patterns. Retention time and peak area in GCMS help assess purity .
Q. Does this compound occur naturally, and how can it be isolated from microbial sources?
- Methodological Answer : The compound was identified in Streptomyces spp. VITGV01 extracts via GCMS. Isolation involves solvent extraction (e.g., ethyl acetate), followed by chromatographic separation (TLC/HPLC) and comparison with spectral libraries. Retention time and molecular weight matching are critical for identification .
Advanced Research Questions
Q. How does catalytic reduction of the nitro group in this compound proceed, and what catalysts improve yield?
- Methodological Answer : Reduction to 2,4,6-triaminoquinazoline uses hydrogen gas (30–35 psi) with Raney nickel or Pd/C. Catalytic efficiency depends on solvent choice (e.g., methanol), reaction time (30 minutes at 80°C), and catalyst loading (5–10% w/w). Post-reduction purification involves filtration and vacuum concentration .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer : SAR studies focus on substituent effects at positions 2, 4, and 6. For example:
- Nitro group : Enhances electron-withdrawing properties, influencing DNA intercalation.
- Amino groups : Critical for hydrogen bonding with biological targets (e.g., kinases).
Comparative IC50 data for derivatives (e.g., antitumor activity at 10.5 µM) guide optimization .
Q. What experimental designs are used to study the interaction of this compound with biomolecules?
- Methodological Answer :
- Molecular docking simulations : To predict binding modes with enzymes (e.g., EGFR kinase).
- Spectroscopic titrations : UV-Vis or fluorescence quenching to determine binding constants.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters of interactions .
Q. How can analytical challenges like purity assessment and stability testing be addressed for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
